Fomesafen is a selective herbicide widely utilized for controlling broadleaf weeds in various agricultural settings. It belongs to the diphenyl ether chemical class and acts as a protoporphyrinogen oxidase (PPO) inhibitor. [, , , , , , , ] This compound disrupts chlorophyll biosynthesis, leading to the accumulation of protoporphyrin IX, a potent photosensitizer that causes membrane damage and ultimately plant death upon exposure to light. [, ]
Fomesafen was first synthesized in the 1980s and has been marketed under various trade names. It is classified as a post-emergent herbicide, which means it is applied after the target weeds have emerged. The chemical structure of fomesafen is represented by the molecular formula . The compound acts by inhibiting protoporphyrinogen oxidase, an essential enzyme in the chlorophyll synthesis pathway, leading to plant death.
The synthesis of fomesafen involves several key steps that can vary based on the specific method employed. Commonly, one method includes:
For example, one patent details a method that emphasizes low residue levels in the final product, which is crucial for environmental safety .
Fomesafen's molecular structure features a complex arrangement that contributes to its biological activity:
The molecular weight of fomesafen is approximately 404.76 g/mol, and its structural formula can be visualized through various chemical modeling software tools.
Fomesafen participates in several chemical reactions that are essential for its function as a herbicide:
These reactions are crucial for understanding the environmental fate of fomesafen and assessing its impact on non-target organisms.
Fomesafen exerts its herbicidal effects primarily through the inhibition of protoporphyrinogen oxidase:
This mechanism highlights fomesafen's specificity towards broadleaf plants while minimizing harm to crops like soybeans and cotton .
Fomesafen possesses several physical and chemical properties that influence its application:
These properties are essential for determining application methods and environmental safety protocols .
Fomesafen is widely utilized in agricultural practices due to its effectiveness against specific weed species:
Fomesafen (5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-(methylsulfonyl)-2-nitrobenzamide) is a diphenyl ether herbicide that specifically inhibits the enzyme protoporphyrinogen oxidase (PPO, EC 1.3.3.4), a critical component in chlorophyll and heme biosynthesis. PPO catalyzes the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX) in chloroplasts and mitochondria. Upon binding to the PPO active site, fomesafen competitively displaces the natural substrate PPGIX, leading to its accumulation in plastids [1] [2].
The accumulated PPGIX diffuses into the cytoplasm, where it undergoes non-enzymatic oxidation to PPIX—a potent photosensitizer. Under light exposure, PPIX generates singlet oxygen (¹O₂) and other reactive oxygen species (ROS), causing lipid peroxidation, membrane disruption, and cellular leakage. This results in rapid necrosis and desiccation of meristematic tissues in susceptible weeds [4] [6]. Target-site resistance to fomesafen has emerged in weeds like Amaranthus retroflexus due to point mutations in the PPX2 gene. The Arg-128-Gly substitution alters the herbicide-binding pocket, reducing fomesafen affinity by >50-fold while preserving enzymatic function [2] [4].
Table 1: Documented Target-Site Mutations Conferring Fomesafen Resistance
Weed Species | Mutation (PPX2 Gene) | Resistance Mechanism | Reference |
---|---|---|---|
Amaranthus retroflexus | Arg128Gly | Reduced herbicide binding affinity | [2] [4] |
Amaranthus palmeri | ΔG210 (Deletion) | Altered active site conformation | [1] |
Fomesafen disrupts chlorophyll biosynthesis at the protoporphyrinogen IX oxidation step, creating a metabolic bottleneck. The accumulation of photodynamic PPIX is both light-dependent and oxygen-dependent, explaining why symptoms manifest rapidly under high irradiance. Studies on freshwater phytoplankton (Raphidocelis subcapitata) exposed to fomesafen demonstrate a 54% reduction in growth at 320 µg·L⁻¹, alongside chlorophyll degradation and impaired photosystem II (PSII) efficiency [6]. Key physiological biomarkers include:
In rice (Oryza sativa), fomesafen exposure (0.25 mg·L⁻¹) suppresses root elongation by 45% and shoot biomass by 47% within six days. This correlates with malondialdehyde (MDA) accumulation—a marker of oxidative membrane damage—and the depletion of chlorophyll a and b by 34–38% [10]. The herbicide’s nitro group enhances redox cycling, amplifying ROS generation in photosynthetic tissues.
Soybean (Glycine max) exhibits innate tolerance to fomesafen due to rapid metabolic detoxification mediated by glutathione S-transferases (GSTs, particularly tau-class isoforms (GmGSTU). These enzymes catalyze the conjugation of fomesafen to homoglutathione (hGSH; γ-glutamyl-cysteinyl-β-alanine)—a soybean-specific thiol tripeptide analog of glutathione [3] [7]. The reaction yields a non-phytotoxic fomesafen-hGSH conjugate, which is sequestered in vacuoles via ATP-binding cassette (ABC) transporters [3].
Table 2: Key Soybean GST Isoforms Involved in Fomesafen Detoxification
Isoform | Cellular Localization | Substrate Preference | Catalytic Efficiency (kcat/Kₘ) |
---|---|---|---|
GmGSTU1-1 | Cytosol | Fomesafen > Acifluorfen | 8.7 × 10⁴ M⁻¹s⁻¹ |
GmGSTU4-4 | Cytosol | Acifluorfen only | 2.1 × 10⁴ M⁻¹s⁻¹ |
Transgenic tobacco expressing soybean homoglutathione synthetase (hGSHS) in the cytosol exhibits 3.2-fold greater tolerance to acifluorfen (a related PPO inhibitor) than wild-type plants. However, chloroplast-targeted hGSHS confers no tolerance, underscoring the cytosolic dominance of this detoxification pathway [7]. GmGSTU1-1 shows a 4.1-fold preference for hGSH over GSH in conjugating diphenyl ether herbicides, explaining soybean’s unique resilience [3]. Non-target-site resistance (NTSR) in weeds like Euphorbia heterophylla mimics this mechanism through enhanced P450/GST activity, achieving up to 59-fold resistance indices [4].
Table 3: Metabolic Pathways Contributing to Fomesafen Tolerance/Resistance
Organism | Mechanism | Key Enzymes/Genes | Outcome |
---|---|---|---|
Soybean (Glycine max) | Cytosolic conjugation | GmGSTU1-1, hGSH | Detoxification to hGSH conjugate |
Amaranthus retroflexus | Enhanced metabolic breakdown | P450 monooxygenases, GSTs | Reduced cellular accumulation |
Rice (Oryza sativa) | Phase I/II modification | CYP72A31, UGT77A1 | 5-hydroxylation & glycosylation |
Metabolic resistance to fomesafen carries significant ecological consequences. Resistant weed populations exhibit elevated activity of cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs), enabling detoxification before the herbicide reaches its target. In Amaranthus retroflexus, resistant biotypes show 2.3-fold higher GST activity and 1.8-fold higher peroxidase (POD) activity within 24 hours of exposure, mitigating oxidative injury [4]. Similarly, rice deploys CYP72A31 and UGT77A1 genes to hydroxylate and glycosylate fomesafen, yielding non-toxic metabolites like 5-hydroxy-fomesafen and fomesafen-O-glucoside [10].
These adaptations reduce fomesafen’s efficacy and necessitate higher application rates, exacerbating environmental persistence. Fomesafen’s soil half-life ranges from 63–527 days, with frequent detection in groundwater (14% of Minnesota wells in 2019) and surface waters (43% of rivers) [5] [10]. Its high leaching potential (Koc = 68) threatens rotational crops like rice in soybean-rice systems, where residual fomesafen can suppress root growth by 45% [10].
Compound Names Mentioned: Fomesafen, Protoporphyrinogen IX (PPGIX), Protoporphyrin IX (PPIX), Homoglutathione (hGSH), Malondialdehyde (MDA), 5-hydroxy-fomesafen, Fomesafen-O-glucoside.
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